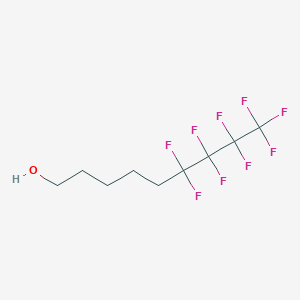

6,6,7,7,8,8,9,9,9-Nonafluorononan-1-ol

Description

6,6,7,7,8,8,9,9,9-Nonafluorononan-1-ol is a fluorinated alcohol with a hydroxyl group at the terminal carbon (C1) and nine fluorine atoms distributed across carbons 6–8. Its molecular formula is C₉H₉F₉O, and it is synthesized via zinc-mediated radical addition of perfluorobutyl iodide to 4-pentenol in anhydrous dichloromethane under argon . This compound serves as a key intermediate in surfactant synthesis and fluorinated polymer production due to its hydrophobic and electron-withdrawing fluorine substituents.

Propriétés

Numéro CAS |

219557-62-7 |

|---|---|

Formule moléculaire |

C9H11F9O |

Poids moléculaire |

306.17 g/mol |

Nom IUPAC |

6,6,7,7,8,8,9,9,9-nonafluorononan-1-ol |

InChI |

InChI=1S/C9H11F9O/c10-6(11,4-2-1-3-5-19)7(12,13)8(14,15)9(16,17)18/h19H,1-5H2 |

Clé InChI |

SQRIVGLRVOASKE-UHFFFAOYSA-N |

SMILES canonique |

C(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCO |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Fluorination Patterns and Structural Differences

| Compound Name | CAS Number | Molecular Formula | Fluorine Atoms | Fluorine Positions | Key Structural Features |

|---|---|---|---|---|---|

| 6,6,7,7,8,8,9,9,9-Nonafluorononan-1-ol | Not reported | C₉H₉F₉O | 9 | C6–C9 (all carbons) | Terminal –OH; clustered fluorination |

| 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Tridecafluorononan-1-ol | 80806-68-4 | C₉H₇F₁₃O | 13 | C1–C9 (extensive coverage) | Fully fluorinated except terminal –OH |

| 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol | Not reported | C₈H₇F₉O | 9 | C5–C8 | Shorter chain (C8); mid-chain fluorination |

| 4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol | 16083-62-8 | C₁₀H₆F₁₅IO | 15 | C4–C9 + trifluoromethyl | Iodo substituent; trifluoromethyl branch |

Key Observations :

- The tridecafluoro derivative (CAS 80806-68-4) has near-complete fluorination across the carbon chain, resulting in higher molecular weight and density compared to the target compound .

- The octanol derivative (5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol) has a shorter carbon chain, which reduces steric hindrance and may lower melting/boiling points .

- The iodo-trifluoromethyl variant (CAS 16083-62-8) incorporates halogen and branched fluorination, enhancing its utility in specialized syntheses but increasing molecular complexity .

Physical and Chemical Properties

| Property | 6,6,7,7,8,8,9,9,9-Nonafluorononan-1-ol | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Tridecafluorononan-1-ol | 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol |

|---|---|---|---|

| Molecular Weight | ~304 (calculated) | 378.13 | ~282 (calculated) |

| Density (g/cm³) | Not reported | 1.629 | Not reported |

| Melting Point (°C) | Not reported | -3 | Not reported |

| Boiling Point (°C) | Not reported | 80 (extrapolated) | Not reported |

| Solubility | Likely low in polar solvents | Slight in benzene, chloroform; negligible in DMSO/EtOAc | Likely similar to nonafluorononan-1-ol |

| pKa | Not reported | 14.83 (predicted) | Not reported |

Key Findings :

- Increased fluorination correlates with higher density and lower solubility in polar solvents. For example, the tridecafluoro compound (density 1.629 g/cm³) is denser than conventional alcohols .

- Fluorine’s electron-withdrawing effect slightly acidifies the –OH group, though the tridecafluoro derivative’s pKa (~14.8) remains comparable to non-fluorinated alcohols .

Research Highlights :

- Fluorinated alcohols like 6,6,7,7,8,8,9,9,9-Nonafluorononan-1-ol are critical for synthesizing thermally stable polymers. For example, fluorinated polyhydroxyalkanoates (PHAs) derived from similar acids exhibit melting points up to 80°C and faster crystallization rates .

- The tridecafluoro compound’s near-perfect fluorination makes it ideal for water-repellent materials , though its environmental persistence raises regulatory concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.